molecular formula C23H21ClN4O3S B2917475 2-[[3-(4-chlorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(oxolan-2-ylmethyl)acetamide CAS No. 536714-97-3

2-[[3-(4-chlorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(oxolan-2-ylmethyl)acetamide

Cat. No. B2917475
CAS RN: 536714-97-3
M. Wt: 468.96
InChI Key: ZRRGDUMDBCHWRE-UHFFFAOYSA-N
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Description

2-[[3-(4-chlorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(oxolan-2-ylmethyl)acetamide is a useful research compound. Its molecular formula is C23H21ClN4O3S and its molecular weight is 468.96. The purity is usually 95%.
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Scientific Research Applications

Antiviral Research

Indole derivatives, which form the core structure of this compound, have been reported to possess antiviral properties . This suggests that the compound could be studied for its efficacy against various viral infections, potentially contributing to the development of new antiviral medications.

Anti-inflammatory and Analgesic Development

The anti-inflammatory and analgesic activities of indole derivatives are well-documented . Research into this compound could lead to the discovery of new treatments for inflammatory diseases and pain management.

Anticancer Agent Synthesis

Indole compounds have been associated with anticancer activity . The compound could be synthesized and tested as a potential chemotherapeutic agent, targeting specific cancer cell lines.

Antimicrobial Studies

The structural similarity to known antimicrobial indole derivatives suggests that this compound could be explored for its antimicrobial efficacy, possibly leading to new antibiotics or antiseptics .

Neuroprotective Agent Research

Given the neuroactive nature of some indole derivatives, this compound might be investigated for its potential neuroprotective effects, which could be beneficial in treating neurodegenerative diseases .

Agricultural Applications

Indole derivatives are known to influence plant growth and development. This compound could be studied for its use in agriculture, possibly as a growth promoter or a protective agent against pests .

Mechanism of Action

Target of Action

The primary targets of this compound are currently unknown . The compound belongs to the class of indole derivatives , which are known to bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of biological targets.

Mode of Action

Indole derivatives are known to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could interact with its targets in a manner that modulates these biological processes.

Biochemical Pathways

Given the broad spectrum of biological activities exhibited by indole derivatives , it is likely that this compound could affect multiple biochemical pathways.

Pharmacokinetics

The ADME properties of this compound are currently unknown . The compound’s impact on bioavailability would depend on these properties, which include its absorption, distribution, metabolism, and excretion.

Result of Action

Given the broad spectrum of biological activities exhibited by indole derivatives , it is likely that this compound could have diverse molecular and cellular effects.

Action Environment

The influence of environmental factors on the action, efficacy, and stability of this compound is currently unknown . .

properties

IUPAC Name

2-[[3-(4-chlorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(oxolan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21ClN4O3S/c24-14-7-9-15(10-8-14)28-22(30)21-20(17-5-1-2-6-18(17)26-21)27-23(28)32-13-19(29)25-12-16-4-3-11-31-16/h1-2,5-10,16,26H,3-4,11-13H2,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRRGDUMDBCHWRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)Cl)NC5=CC=CC=C53
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[[3-(4-chlorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(oxolan-2-ylmethyl)acetamide

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